![molecular formula C14H9Cl2NO4 B14620021 Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- CAS No. 58042-02-7](/img/structure/B14620021.png)
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzaldehyde, characterized by the presence of a 2,4-dichlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- typically involves the nitration of 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde. The nitration process can be carried out using fuming nitric acid as the nitrating agent and fuming sulfuric acid as the solvent . The reaction conditions must be carefully controlled to ensure the selective nitration of the benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(2,4-dichlorophenyl)methoxy]-3-nitrobenzoic acid.
Reduction: Formation of 4-[(2,4-dichlorophenyl)methoxy]-3-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular structure allows it to participate in various chemical reactions, influencing its activity and applications.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-methoxy-:
Benzaldehyde, 4-hydroxy-:
Benzaldehyde, 2,4-dihydroxy-: Contains two hydroxy groups at the 2 and 4 positions.
Uniqueness
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- is unique due to the presence of both the 2,4-dichlorophenyl group and the nitro group
Properties
CAS No. |
58042-02-7 |
|---|---|
Molecular Formula |
C14H9Cl2NO4 |
Molecular Weight |
326.1 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-3-2-10(12(16)6-11)8-21-14-4-1-9(7-18)5-13(14)17(19)20/h1-7H,8H2 |
InChI Key |
NFYIJPJHRYHWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


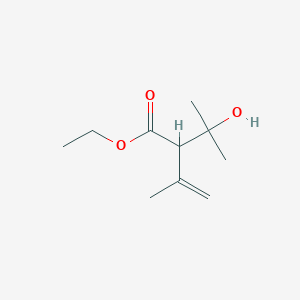
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
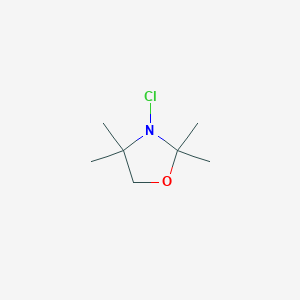
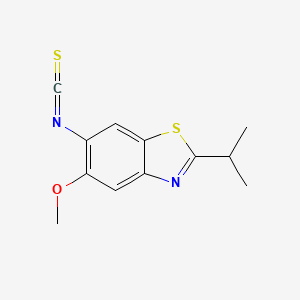
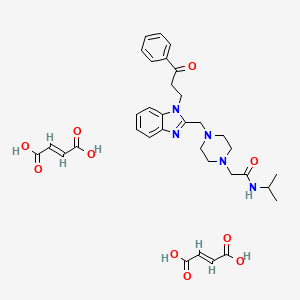

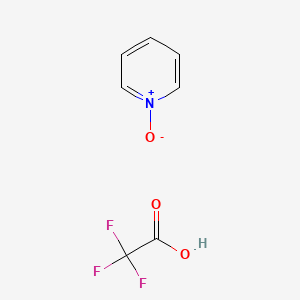
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
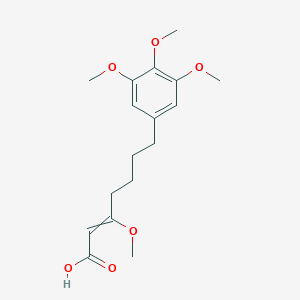
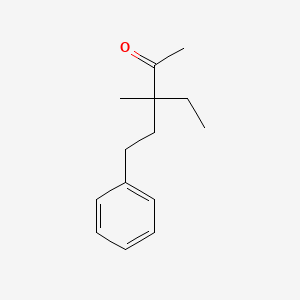
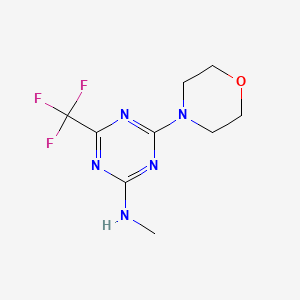

![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
